molecular formula C8H8BF3O2 B2975319 [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 2408428-32-8

[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid

Cat. No.: B2975319
CAS No.: 2408428-32-8
M. Wt: 203.96
InChI Key: XZEISZSOTYMTPB-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C8H8BF3O2 It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with a 2,2,2-trifluoroethyl group

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (such as this compound) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it contributes to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is likely to have certain chemical properties, such as stability under mild conditions and functional group tolerance . These properties could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki-Miyaura cross-coupling reactions can depend on factors such as the choice of catalyst and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 2-(2,2,2-Trifluoroethyl)phenyl magnesium bromide, trimethyl borate, water

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: It can be reduced to form boronate esters.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene

Major Products:

    Oxidation: Corresponding phenols

    Reduction: Boronate esters

    Substitution: Biaryl or alkenyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Diagnostics: Utilized in the development of diagnostic agents due to its unique chemical properties.

Industry:

    Material Science: Applied in the production of advanced materials, including polymers and electronic components.

    Agriculture: Explored for use in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • Phenylboronic acid
  • [2-(2,2,2-Trifluoroethyl)phenyl]boronic ester
  • [2-(2,2,2-Trifluoroethyl)phenyl]boronate

Uniqueness:

  • Reactivity: The presence of the trifluoroethyl group enhances the reactivity of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid compared to phenylboronic acid.
  • Applications: Its unique structure makes it suitable for specific applications in drug development and material science that other boronic acids may not be able to achieve.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEISZSOTYMTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408428-32-8
Record name [2-(2,2,2-trifluoroethyl)phenyl]boronic acid
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